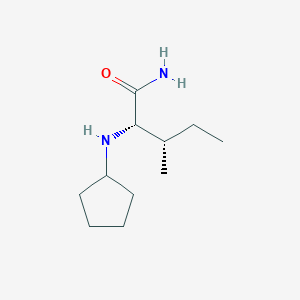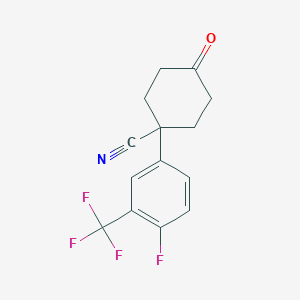
1-(4-Fluoro-3-(trifluoromethyl)phenyl)-4-oxocyclohexanecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Fluoro-3-(trifluoromethyl)phenyl)-4-oxocyclohexanecarbonitrile is a complex organic compound characterized by the presence of fluorine and trifluoromethyl groups attached to a phenyl ring, along with a cyclohexanecarbonitrile moiety
Métodos De Preparación
The synthesis of 1-(4-Fluoro-3-(trifluoromethyl)phenyl)-4-oxocyclohexanecarbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Friedel-Crafts Acylation:
Nitrile Formation: Conversion of the acyl group to a nitrile group through a reaction with a suitable reagent like hydroxylamine.
Cyclohexanone Derivative Formation:
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis process efficiently.
Análisis De Reacciones Químicas
1-(4-Fluoro-3-(trifluoromethyl)phenyl)-4-oxocyclohexanecarbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or trifluoromethyl groups, leading to the formation of new derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form carbon-carbon bonds.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific oxidizing or reducing agents for redox reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(4-Fluoro-3-(trifluoromethyl)phenyl)-4-oxocyclohexanecarbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mecanismo De Acción
The mechanism of action of 1-(4-Fluoro-3-(trifluoromethyl)phenyl)-4-oxocyclohexanecarbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparación Con Compuestos Similares
1-(4-Fluoro-3-(trifluoromethyl)phenyl)-4-oxocyclohexanecarbonitrile can be compared with other similar compounds, such as:
4-(Trifluoromethyl)phenyl isocyanate: This compound also contains a trifluoromethyl group attached to a phenyl ring but differs in its functional groups and reactivity.
4-(Trifluoromethyl)phenol: Another similar compound with a trifluoromethyl group, but with a hydroxyl group instead of a nitrile and cyclohexanone moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Propiedades
Fórmula molecular |
C14H11F4NO |
|---|---|
Peso molecular |
285.24 g/mol |
Nombre IUPAC |
1-[4-fluoro-3-(trifluoromethyl)phenyl]-4-oxocyclohexane-1-carbonitrile |
InChI |
InChI=1S/C14H11F4NO/c15-12-2-1-9(7-11(12)14(16,17)18)13(8-19)5-3-10(20)4-6-13/h1-2,7H,3-6H2 |
Clave InChI |
NGFOAYIKKUONDF-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CCC1=O)(C#N)C2=CC(=C(C=C2)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


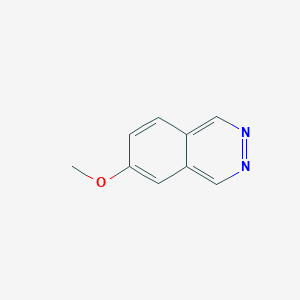
![2-Methyl-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B13102574.png)
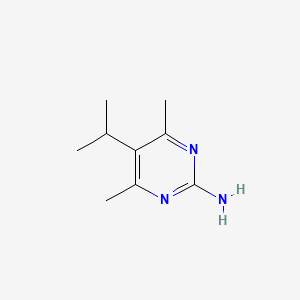
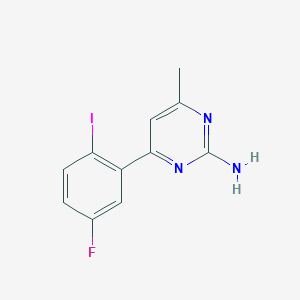
![tert-butyl 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyrazine-1-carboxylate](/img/structure/B13102590.png)
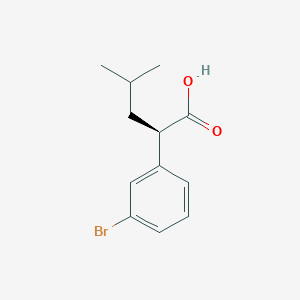
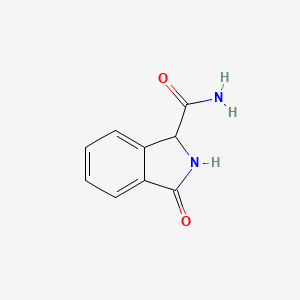
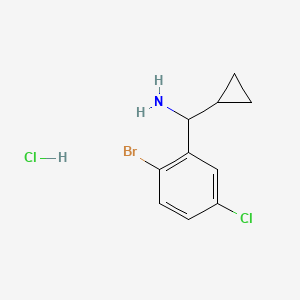
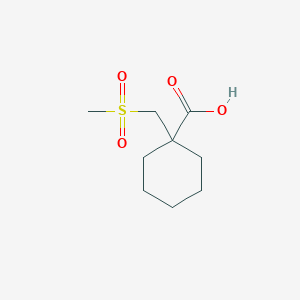
![3,5-dihydroimidazo[1,2-a]pyrimidin-2(1H)-one](/img/structure/B13102631.png)
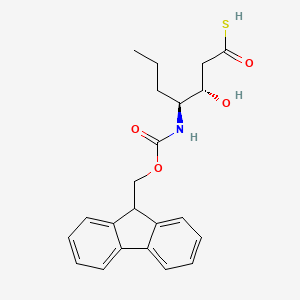
![Ethyl 2-(imidazo[1,2-a]pyrazin-2-yl)acetate](/img/structure/B13102651.png)

